molecular formula C17H13ClN4O3 B2602255 4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid CAS No. 890620-86-7

4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

Cat. No. B2602255
M. Wt: 356.77
InChI Key: JSNSBNQKNMHEIV-UHFFFAOYSA-N
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Description

The compound “4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities . The compound also contains a benzoic acid moiety and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the benzoic acid group, and the chlorophenyl group. These functional groups could potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the benzoic acid group, and the chlorophenyl group. The triazole ring might participate in reactions with electrophiles or nucleophiles. The carboxylic acid group could potentially undergo reactions typical for carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could potentially increase its solubility in polar solvents . The chlorophenyl group might contribute to increased lipophilicity .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, studies on derivatives such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have shown high efficiency in inhibiting the corrosion of mild steel in acidic media, including hydrochloric and sulfuric acids. The inhibition efficiency can reach up to 99% in certain conditions, and the adsorption of these molecules on the metal surface follows Langmuir's adsorption isotherm model. These findings suggest that similar triazole derivatives, including the one specified, could serve as effective corrosion inhibitors in various industrial applications (Lagrenée et al., 2002) (Bentiss et al., 2007).

Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds, such as those incorporating triazole units, have demonstrated significant antifungal activity against pathogens like Candida albicans. The structure-activity relationship studies within this context help in identifying potent derivatives with high subtype-selective agonist activity, pointing towards potential applications in developing new antifungal agents (Bektaş et al., 2007).

Synthetic Applications

Triazole derivatives have been explored for their utility in synthesizing new compounds with potential biological activities or material applications. For instance, the synthesis of Schiff base sulfur ether derivatives containing the triazole unit has shown promising results in yielding compounds with high antifungal activity. These synthetic routes, involving triazole derivatives, provide a foundation for the development of novel compounds with varied applications, including as plant growth regulators or in material science (Yu-gu, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The future research directions for this compound could potentially include further exploration of its biological activities, optimization of its synthesis, and investigation of its potential applications in medicinal chemistry .

properties

IUPAC Name

4-[[1-(4-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3/c1-10-15(20-21-22(10)14-8-4-12(18)5-9-14)16(23)19-13-6-2-11(3-7-13)17(24)25/h2-9H,1H3,(H,19,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNSBNQKNMHEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

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